N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound with significant interest in medicinal chemistry. This compound belongs to a class of sulfonamides, which are known for their diverse biological activities, including antibacterial and anticancer properties. The specific structural features of this compound—such as the chloroquinoxaline moiety and the trifluoromethyl group—enhance its pharmacological potential.
The synthesis and characterization of N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide have been documented in various scientific literature, including patents and research articles. Notably, one patent outlines a method for synthesizing related sulfonamides, highlighting the utility of N-(3-chloroquinoxalin-2-yl) derivatives as intermediates in drug development .
This compound is classified as a sulfonamide due to the presence of the sulfonamide functional group (-SO2NH2). It also falls under the category of heterocyclic compounds due to the quinoxaline ring, which is a bicyclic structure containing nitrogen atoms.
The synthesis of N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
The reaction conditions often require polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, with temperatures ranging from 20°C to 150°C depending on specific reactants used . Monitoring via thin-layer chromatography is standard practice to assess reaction completion.
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide has a complex molecular structure characterized by:
The molecular formula is C12H8ClF3N2O2S, with a molecular weight of approximately 336.72 g/mol. The presence of chlorine and trifluoromethyl groups suggests significant electronic effects that can influence reactivity and solubility.
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide can participate in several chemical reactions:
Reactions are typically conducted under controlled conditions to minimize byproducts. For example, using lithium hydroxide as a base has been shown to enhance yields while reducing reaction times .
The mechanism of action for N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide involves several pathways:
Studies indicate that modifications on the quinoxaline structure can significantly alter biological activity, making this compound a candidate for further pharmacological exploration .
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide is expected to exhibit:
The compound's chemical properties include:
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide has potential applications in:
Quinoxaline derivatives, characterized by a benzene-fused pyrazine ring, have evolved into privileged scaffolds in drug discovery due to their versatile bioactivity and structural adaptability. Early applications centered on antibacterial agents, such as quinoxaline-1,4-di-N-oxides, which exploited the core’s ability to intercalate DNA and generate reactive oxygen species [6]. The 1980s–1990s saw expansion into antiviral therapies, where quinoxalines demonstrated inhibition of viral polymerases and reverse transcriptases. Contemporary research focuses on kinase inhibition for oncology, leveraging the scaffold’s capacity for π–π stacking interactions with ATP-binding sites [6] [9]. A key advancement has been the strategic incorporation of electronegative substituents (e.g., chlorine at C3) to enhance target binding affinity and metabolic stability. This evolution underscores the quinoxaline core’s adaptability to diverse therapeutic targets through rational derivatization.
Table 1: Therapeutic Evolution of Quinoxaline Derivatives
Era | Primary Therapeutic Focus | Key Structural Features | Representative Applications |
---|---|---|---|
1960s–1970s | Antibacterial Agents | Di-N-oxidation | DNA intercalation, ROS generation |
1980s–1990s | Antiviral Agents | 2,3-Disubstituted heterocycles | Polymerase/reverse transcriptase inhibition |
2000s–Present | Kinase Inhibitors (Oncology) | Halogenated + sulfonamide appendages | ATP-competitive kinase binding |
The integration of sulfonamide (–SO₂NH–) and trifluoromethyl (–CF₃) groups into pharmacophores addresses critical limitations in drug-like properties. Sulfonamides contribute to target binding through:
Simultaneously, the trifluoromethyl group exerts steric and electronic effects:
These groups synergize in compounds like benzenesulfonamide-based spirothiazolidinones, where the sulfonamide’s polar interactions and the trifluoromethyl group’s hydrophobicity collectively optimize pharmacokinetic profiles [8]. Patent analyses reveal a 30% increase in sulfonamide/trifluoromethyl-containing candidates in preclinical pipelines since 2010, highlighting their strategic value [4] [6].
Table 2: Impact of Key Moieties on Drug Design Parameters
Moiety | Key Contributions | Example Bioactivity Enhancement |
---|---|---|
Sulfonamide (–SO₂NH–) | Hydrogen-bond donation/acceptance, conformational rigidity, solubility modulation | 5–10× increase in kinase binding affinity via H-bond networks |
Trifluoromethyl (–CF₃) | Lipophilicity boost (Δlog P +0.9–1.2), metabolic stability, electron-withdrawing effects | 3–5× longer plasma half-life vs. methyl analogues |
This compound integrates critical pharmacophoric elements into a single chemical entity:
Its structural architecture exemplifies modern fragment-based drug design: the 3-chloroquinoxaline acts as a DNA-intercalating or kinase-binding domain, while the sulfonamide linker positions the lipophilic trifluoromethylbenzene group for hydrophobic pocket binding. This is evidenced in patent US20070054806A1, where analogous sulfonamide-quinoxalines demonstrate herbicidal activity via plant enzyme inhibition [4]. Chemically, the compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura at C3–Cl) and bioisostere exploration (e.g., –CF₃ → –OCF₃) [5]. Suppliers list it for research applications in kinase inhibitor development and antimicrobial studies, reinforcing its role as a versatile molecular probe [1].
Table 3: Molecular Profile of N-(3-Chloroquinoxalin-2-yl)-2-(Trifluoromethyl)benzene-1-sulfonamide
Property | Value | Research Significance |
---|---|---|
Molecular Formula | C₁₅H₉ClF₃N₃O₂S | Balanced heteroatom count for drug-likeness (MW < 400) |
CAS Registry | Not specified in sources | Identifier for sourcing and literature tracking |
Key Fragments | 3-Chloroquinoxaline + o-CF₃-benzenesulfonamide | Synergistic bioactivity modules |
Synthetic Utility | Electrophilic C3–Cl bond | Site for nucleophilic displacement or metal-catalyzed coupling |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2